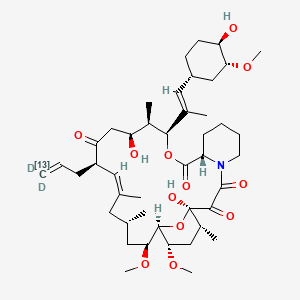
亚硝基双(2-羟乙基)胺-d8
描述
Nitrosobis(2-hydroxyethyl)amine-d8 is a stable isotope-labeled compound with the molecular formula C4D8H2N2O3 and a molecular weight of 142.18 g/mol . It is a deuterated form of Nitrosobis(2-hydroxyethyl)amine, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a reference standard and in various analytical applications .
科学研究应用
Nitrosobis(2-hydroxyethyl)amine-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
作用机制
Target of Action
Nitrosobis(2-hydroxyethyl)amine-d8, also known as N-Nitrosobis(2-hydroxyethyl)-d8-amine, is a deuterated analog of Nitrosobis(2-hydroxyethyl)amine (NOC-9), a potent nitric oxide (NO) donor . The primary target of this compound is the nitric oxide signaling pathway. Nitric oxide is a small molecule that plays a critical role in various physiological and pathological processes such as vasodilation, neurotransmission, immune response, and inflammation .
Mode of Action
The compound interacts with its targets by releasing nitric oxide in a concentration-dependent manner . This interaction leads to the activation of the nitric oxide signaling pathway, which can result in various physiological effects such as vasodilation and neurotransmission .
Biochemical Pathways
The affected pathway is the nitric oxide signaling pathway. Nitric oxide, released by Nitrosobis(2-hydroxyethyl)amine-d8, acts as a signaling molecule in various physiological processes. The downstream effects of this pathway can include vasodilation, neurotransmission, immune response, and inflammation .
Pharmacokinetics
It is mentioned that the compound is chemically identical to noc-9 but with eight deuterium atoms replacing eight hydrogen atoms . This modification makes it useful in mass spectrometry-based studies to differentiate between the labeled and unlabeled forms of NOC-9 and to determine the pharmacokinetics and metabolism of NOC-9 in vivo .
Result of Action
The molecular and cellular effects of Nitrosobis(2-hydroxyethyl)amine-d8’s action are primarily due to its role as a nitric oxide donor. By releasing nitric oxide, it can influence various physiological and pathological processes such as vasodilation, neurotransmission, immune response, and inflammation .
Action Environment
It is known that the compound is a hazardous compound , suggesting that its handling and storage conditions could potentially influence its stability and efficacy.
生化分析
Biochemical Properties
Nitrosobis(2-hydroxyethyl)amine-d8 plays a significant role in biochemical reactions as a nitric oxide donor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) from L-arginine. Nitrosobis(2-hydroxyethyl)amine-d8 can also interact with hemoglobin and myoglobin, leading to the formation of nitrosylated proteins . These interactions are crucial for understanding the compound’s role in cellular signaling and regulation.
Cellular Effects
Nitrosobis(2-hydroxyethyl)amine-d8 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the cGMP pathway by increasing the levels of nitric oxide, which in turn activates guanylate cyclase and increases cyclic GMP levels . This activation can lead to vasodilation, neurotransmission, and immune responses. Additionally, Nitrosobis(2-hydroxyethyl)amine-d8 can induce nitrosative stress, affecting cellular redox balance and leading to potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of Nitrosobis(2-hydroxyethyl)amine-d8 involves its ability to donate nitric oxide, which can react with various biomolecules. The compound can bind to heme-containing proteins, such as hemoglobin and myoglobin, forming nitrosylated derivatives . It can also inhibit or activate enzymes by nitrosylating thiol groups in cysteine residues, leading to changes in enzyme activity . Furthermore, Nitrosobis(2-hydroxyethyl)amine-d8 can influence gene expression by modifying transcription factors and other regulatory proteins through nitrosylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitrosobis(2-hydroxyethyl)amine-d8 can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light and heat . Long-term studies have shown that Nitrosobis(2-hydroxyethyl)amine-d8 can induce persistent changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.
Dosage Effects in Animal Models
The effects of Nitrosobis(2-hydroxyethyl)amine-d8 vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as vasodilation and improved blood flow . At high doses, Nitrosobis(2-hydroxyethyl)amine-d8 can cause toxic effects, including liver damage and carcinogenesis . These threshold effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
Nitrosobis(2-hydroxyethyl)amine-d8 is involved in several metabolic pathways, primarily related to nitric oxide metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, leading to potential cytotoxic and genotoxic effects . Understanding these metabolic pathways is crucial for assessing the compound’s safety and efficacy in various applications.
Transport and Distribution
Within cells and tissues, Nitrosobis(2-hydroxyethyl)amine-d8 is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small size and lipophilic nature . It can also interact with transporters and binding proteins, facilitating its distribution to specific cellular compartments . These interactions are essential for understanding the compound’s localization and accumulation within cells and tissues.
Subcellular Localization
Nitrosobis(2-hydroxyethyl)amine-d8 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s activity and function can be influenced by its subcellular localization. For instance, in the mitochondria, Nitrosobis(2-hydroxyethyl)amine-d8 can induce nitrosative stress, affecting mitochondrial function and energy production . Additionally, the compound can be targeted to specific compartments through post-translational modifications, such as nitrosylation of targeting signals .
准备方法
The synthesis of Nitrosobis(2-hydroxyethyl)amine-d8 involves the reaction of deuterated ethanolamine with nitrosating agents under controlled conditions. The reaction typically occurs in an aqueous medium at low temperatures to prevent decomposition . Industrial production methods involve the careful handling of reagents and strict adherence to safety protocols due to the toxic nature of nitrosamines .
化学反应分析
Nitrosobis(2-hydroxyethyl)amine-d8 undergoes several types of chemical reactions, including:
Substitution: Substitution reactions can occur with various nucleophiles, leading to the replacement of functional groups.
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Nitrosobis(2-hydroxyethyl)amine-d8 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Nitrosobis(2-hydroxyethyl)amine: The non-deuterated form, which is also used in similar applications but lacks the benefits of stable isotope labeling.
N-Nitrosodiethanolamine: Another nitrosamine with similar chemical properties but different applications.
The stable isotope labeling of Nitrosobis(2-hydroxyethyl)amine-d8 provides enhanced sensitivity and specificity in analytical applications, making it a valuable tool in scientific research .
属性
IUPAC Name |
N,N-bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCDLVPYFMHRQZ-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C([2H])([2H])C([2H])([2H])O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676072 | |
| Record name | N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-53-8 | |
| Record name | N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2â??-(Nitrosoimino)bisethanol-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)









